molecular formula C22H22N4O4S B2746492 3-((4-methoxyphenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 845653-90-9

3-((4-methoxyphenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No. B2746492
CAS RN: 845653-90-9
M. Wt: 438.5
InChI Key: MKYXMZKNVDONQA-UHFFFAOYSA-N
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Description

3-((4-methoxyphenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality 3-((4-methoxyphenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-methoxyphenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Quinoxaline derivatives, including those related to the specified compound, have been synthesized and evaluated for their antibacterial activities. A study by Alavi et al. (2017) detailed a green synthesis method for novel quinoxaline sulfonamides, demonstrating significant antibacterial activity against Staphylococcus spp. and Escherichia coli bacteria. This research highlights the potential of quinoxaline derivatives in developing new antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Synthesis of Ionic Liquids

Fringuelli et al. (2004) described a solvent-free method using Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine as a key step in synthesizing a new class of ionic liquids. This process involves environmentally friendly conditions and emphasizes the versatility of quinoxaline derivatives in creating novel ionic liquid structures (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).

Metabolic Activation Studies

Research by Davis, Schut, and Snyderwine (1993) explored the metabolic activation of heterocyclic amines, including quinoxaline derivatives, highlighting the role of various phase II enzymes. This study provides insights into the mechanisms through which these compounds exert genotoxicity, which is crucial for understanding their potential risks and benefits (Davis, Schut, & Snyderwine, 1993).

Green Chemistry Applications

A study by Murugesan, Gengan, and Krishnan (2016) utilized nanocrystalline titania-based sulfonic acid as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives under solvent-free conditions. This research demonstrates a green approach to the synthesis of complex quinoxaline derivatives, emphasizing the importance of environmentally friendly methods in chemical synthesis (Murugesan, Gengan, & Krishnan, 2016).

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-29-14-8-10-16(11-9-14)31(27,28)20-19-22(25-18-7-3-2-6-17(18)24-19)26(21(20)23)13-15-5-4-12-30-15/h2-3,6-11,15H,4-5,12-13,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYXMZKNVDONQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5CCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methoxyphenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

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